N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Overview
Description
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it can be inferred that n’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide may inhibit the action of cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators, thereby alleviating inflammation and pain .
Result of Action
Based on the action of similar compounds, it can be inferred that n’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide may have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, it interacts with microbial enzymes, contributing to its antimicrobial properties . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function.
Cellular Effects
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation . This compound also affects gene expression, leading to changes in the levels of various proteins involved in the inflammatory response. Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with microbial enzymes, disrupting their function and contributing to its antimicrobial properties . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme active sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, particularly its anti-inflammatory and antimicrobial activities . The extent of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal irritation and potential hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and microbial enzymes, influencing their activity and altering metabolic flux . The compound may also affect the levels of various metabolites, contributing to its pharmacological effects. These interactions often involve the formation of enzyme-inhibitor complexes, which modulate the activity of the target enzymes.
Transport and Distribution
Within cells and tissues, N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with target enzymes and proteins, thereby modulating its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1,3-benzothiazol-2-yl)acetamide
- 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
Uniqueness
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is unique due to its specific structural features, such as the presence of both chloro and dimethoxy substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNPGVXWQOULFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.